molecular formula C18H23N3O4 B2725458 Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-08-7

Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2725458
CAS No.: 857494-08-7
M. Wt: 345.399
InChI Key: XQXGBCNAHDKFEI-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring bonded to a pyrrolidine ring with a 3-methylphenyl group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the pyrrolidine ring. This can be achieved through the reaction of a suitable amine with a diketone under acidic conditions to form the 2,5-dioxopyrrolidine structure.

    Attachment of the 3-Methylphenyl Group: The next step involves the introduction of the 3-methylphenyl group. This can be done through a Friedel-Crafts acylation reaction, where the pyrrolidine ring is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring. This can be achieved by reacting the intermediate compound with ethyl piperazine-1-carboxylate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo oxidation reactions, particularly at the 3-methylphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also undergo reduction reactions, especially at the carbonyl groups in the pyrrolidine ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring. Common reagents include alkyl halides and acyl chlorides, which can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, affecting signal transduction pathways and potentially leading to its use in neurological disorders.

Comparison with Similar Compounds

Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    Ethyl 4-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: Similar structure but with a different position of the methyl group on the phenyl ring.

    Ethyl 4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: Similar structure but with the methyl group on the para position of the phenyl ring.

    Ethyl 4-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

These compounds share similar chemical properties but may exhibit different biological activities due to the variations in their structures. The unique positioning of the 3-methylphenyl group in this compound contributes to its distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-25-18(24)20-9-7-19(8-10-20)15-12-16(22)21(17(15)23)14-6-4-5-13(2)11-14/h4-6,11,15H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXGBCNAHDKFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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